![molecular formula C14H14ClN5 B2722343 4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine CAS No. 2309447-00-3](/img/structure/B2722343.png)

4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

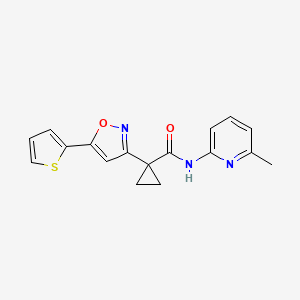

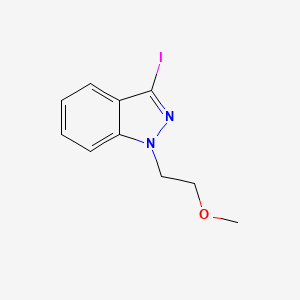

“4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine” is a chemical compound with the CAS Number: 2309447-00-3 . It has a molecular weight of 287.75 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClN5/c1-19-8-7-16-12(19)9-20(2)14-17-11-6-4-3-5-10(11)13(15)18-14/h3-8H,9H2,1-2H3 .Physical And Chemical Properties Analysis

This compound has a molecular formula of C14H14ClN5. More detailed physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación

Multicomponent Reactions for Scaffold Construction

Quinazoline derivatives, including those related to the specified compound, have been synthesized through multicomponent reactions involving palladium-catalyzed processes. For example, a study described the preparation of thiazolo[3,2-a]benzimidazole-linked quinazoline scaffolds via a one-pot process, demonstrating an efficient method for constructing complex molecular architectures with potential biological activities (Keivanloo et al., 2018).

Cytotoxic Activities

Compounds structurally related to 4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine have been evaluated for their cytotoxic activities. For instance, 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives were synthesized, showing notable cytotoxic activities and serving as a lead for designing potent CDK inhibitors with anti-cancer properties (Vilchis-Reyes et al., 2010).

Histamine Receptor Antagonism

Quinazoline derivatives have also been investigated for their potential as histamine receptor inverse agonists, indicating their use in exploring therapeutic targets for inflammation and related diseases. A scaffold hopping approach led to the discovery of quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists, highlighting the versatility of quinazoline scaffolds in drug discovery (Smits et al., 2008).

Antihistaminic Agents

Further research into quinazolinone derivatives revealed their potential as H1-antihistaminic agents. Novel triazoloquinazolinones were synthesized and evaluated for in vivo H1-antihistaminic activity, showing significant protective effects against histamine-induced bronchospasm (Alagarsamy et al., 2008).

Chemopreventive Studies

Quinazoline derivatives have been studied for their chemopreventive properties against carcinogenesis induced by heterocyclic amine mutagens found in cooked meats. Such studies aim to identify and understand mechanisms of action for potential chemopreventive agents (Xu & Dashwood, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN5/c1-19-8-7-16-12(19)9-20(2)14-17-11-6-4-3-5-10(11)13(15)18-14/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORFFCDSKWGPRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN(C)C2=NC3=CC=CC=C3C(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-methyl-N-[(1-methylimidazol-2-yl)methyl]quinazolin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-((4-oxo-3-(4-propoxybenzyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2722260.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-5-methoxy-4-oxopyridin-1(4H)-yl]acetamide](/img/structure/B2722264.png)

![3-Benzyl 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate](/img/structure/B2722265.png)

![1-(3-chlorophenyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2722272.png)

![5,5'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)diisophthalic acid](/img/structure/B2722273.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,4-dimethylbenzamide](/img/structure/B2722275.png)